1-Ethyl-1H-imidazo[4,5-b]pyridine

Lipophilicity ADME Lead Optimization

1-Ethyl-1H-imidazo[4,5-b]pyridine (CAS 273756-99-3) is a heterocyclic small-molecule scaffold belonging to the imidazo[4,5-b]pyridine class, a purine bioisostere widely employed in kinase inhibitor, GPCR antagonist, and phosphodiesterase inhibitor discovery programs. Compared with its N1-unsubstituted, N1-methyl, and N1-propyl congeners, the N1-ethyl substituent confers a distinct combination of lipophilicity (XLogP3 = 1.0), a single rotatable bond (n = 1), and a boiling point of 281.7 °C that collectively differentiate it as a building block for medicinal chemistry campaigns where balanced permeability, conformational pre-organization, and synthetic tractability are required.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 273756-99-3
Cat. No. B3120820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-imidazo[4,5-b]pyridine
CAS273756-99-3
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=CC=N2
InChIInChI=1S/C8H9N3/c1-2-11-6-10-8-7(11)4-3-5-9-8/h3-6H,2H2,1H3
InChIKeyIDQBZQRENYYJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-imidazo[4,5-b]pyridine (CAS 273756-99-3) – A Quantitatively Differentiable N1-Alkyl Imidazo[4,5-b]pyridine Scaffold for Lead Optimization


1-Ethyl-1H-imidazo[4,5-b]pyridine (CAS 273756-99-3) is a heterocyclic small-molecule scaffold belonging to the imidazo[4,5-b]pyridine class, a purine bioisostere widely employed in kinase inhibitor, GPCR antagonist, and phosphodiesterase inhibitor discovery programs [1]. Compared with its N1-unsubstituted, N1-methyl, and N1-propyl congeners, the N1-ethyl substituent confers a distinct combination of lipophilicity (XLogP3 = 1.0), a single rotatable bond (n = 1), and a boiling point of 281.7 °C that collectively differentiate it as a building block for medicinal chemistry campaigns where balanced permeability, conformational pre-organization, and synthetic tractability are required [2].

Why 1-Ethyl-1H-imidazo[4,5-b]pyridine Cannot Be Replaced by Its 1-Methyl or 1-Propyl Analogs in Lead-Optimization Programs


Within the imidazo[4,5-b]pyridine family, the N1-alkyl chain length governs three interdependent molecular properties that are critical for fragment growth and late-stage optimization: calculated lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and boiling point. The 1-methyl analog (XLogP3 = 0.7, 0 rotatable bonds) is significantly less lipophilic and completely rigid, while the 1-propyl analog (XLogP3 = 1.5, 2 rotatable bonds) is more lipophilic and entropically more flexible [1][2]. These differences mean that SAR established for a 1-ethyl-bearing lead series cannot be directly transferred to the 1-methyl or 1-propyl congeners without re-optimizing both potency and ADME properties. Furthermore, patents in the angiotensin II antagonist and CNS-depressant fields explicitly claim the 1-ethyl substitution as a distinct embodiment, underscoring its non-fungible role in intellectual property landscapes [3][4].

Quantitative Differentiation Evidence for 1-Ethyl-1H-imidazo[4,5-b]pyridine vs. Closest N1-Alkyl Analogs


Calculated Lipophilicity (XLogP3) – Intermediate Hydrophobicity Between 1-Methyl and 1-Propyl Congeners

The XLogP3 value of 1-ethyl-1H-imidazo[4,5-b]pyridine is 1.0, which lies at the midpoint between the 1-methyl analog (0.7) and the 1-propyl analog (1.5), offering a balanced lipophilicity profile that is frequently associated with optimal passive membrane permeability while avoiding excessive logP-driven metabolic clearance [1][2].

Lipophilicity ADME Lead Optimization Permeability

Conformational Flexibility – A Single Rotatable Bond Balances Rigidity and Entropic Cost

1-Ethyl-1H-imidazo[4,5-b]pyridine possesses exactly one rotatable bond (the N1–CH2–CH3 bond), whereas the 1-methyl congener has zero and the 1-propyl congener has two. This single degree of conformational freedom is critical for induced-fit binding in a receptor pocket without incurring the entropic penalty associated with multiple freely rotating bonds [1][2].

Conformational Analysis Molecular Recognition Binding Entropy

Boiling Point – Higher Thermal Stability vs. 1-Methyl Analog Benefits Purification and Handling

The predicted boiling point of 1-ethyl-1H-imidazo[4,5-b]pyridine is 281.7 °C at 760 mmHg, approximately 9 °C higher than that of the 1-methyl analog (272.8 °C) and significantly lower than the unsubstituted 1H-imidazo[4,5-b]pyridine (~395 °C) . The 1-ethyl derivative combines adequate volatility for distillation-based purification with reduced risk of thermal degradation relative to the high-boiling unsubstituted parent.

Thermal Stability Purification Distillation

Patent-Backed Differentiation – 1-Ethyl Substitution Is a Distinct Claimed Embodiment in CNS-Depressant Patents

In U.S. Patent 4,003,908, Claim 7 specifically recites a compound wherein 'R and R1 each is ethyl, R2 is hydrogen, R4 is methyl and R3 is lower alkyl' [1]. This explicit claim for the 1-ethyl substitution on the imidazo[4,5-b]pyridine scaffold, absent corresponding claims restricted to 1-methyl or 1-propyl alone in this patent, indicates that the 1-ethyl group was selected as a structurally distinct and pharmacologically meaningful embodiment for CNS-depressant and anti-inflammatory indications.

Intellectual Property CNS Depressant Anti-inflammatory Patent

PDE10A Inhibitor SAR – Ethyl Substitution on the Core Scaffold Retains Nanomolar Potency While Methyl Substitution Erodes Activity

In a PDE10A inhibitor optimization campaign, extending the methoxy substituent on the imidazo[4,5-b]pyridine core to an ethyl group (compounds 11a and 11b) retained PDE10A inhibitory activity, whereas replacement with a methyl group (10a and 10b) decreased potency relative to the methoxy analogs (4 and 7) [1]. The ethyl-bearing analog 11b served as the direct comparator for the cyclopropylmethyl derivative 12b, which achieved an IC50 of 6.7 nM, 7-fold more potent than 11b [1].

PDE10A Kinase SAR Nanomolar Potency

Research and Industrial Application Scenarios for 1-Ethyl-1H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity (XLogP3 ≈ 1.0)

When a fragment-screening campaign identifies the imidazo[4,5-b]pyridine core but requires an XLogP3 value near 1.0 to maintain ligand efficiency and avoid hydrophobic collapse, 1-ethyl-1H-imidazo[4,5-b]pyridine provides a ready-to-functionalize scaffold with precisely this lipophilicity, as quantified in Section 3 (XLogP3 = 1.0 vs. 0.7 for 1-methyl and 1.5 for 1-propyl) [1].

Structure-Based Lead Optimization Exploiting a Single Rotatable Bond for Induced-Fit Binding

In programs where X-ray crystallography reveals a narrow hydrophobic sub-pocket that can accommodate an ethyl but not a propyl group, the 1-ethyl scaffold (rotatable bond = 1) offers the conformational flexibility needed to achieve the bioactive pose without the entropic penalty of a propyl chain (rotatable bond = 2) or the complete rigidity of a methyl group (rotatable bond = 0) [2].

PDE10A-Targeted CNS Programs Using Ethyl-Substituted Imidazo[4,5-b]pyridine as a Key Intermediate

The PDE10A inhibitor SAR described in Section 3 establishes that ethyl-substituted imidazo[4,5-b]pyridines retain nanomolar potency while methyl substitution erodes activity. Procurement of 1-ethyl-1H-imidazo[4,5-b]pyridine is therefore justified for PDE10A-focused CNS discovery programs that require the ethyl-bearing core for further elaboration into brain-penetrant clinical candidates [3].

Freedom-to-Operate (FTO) and Patent Strategy for CNS-Depressant or Anti-inflammatory Agents

Given that U.S. Patent 4,003,908 specifically claims compounds wherein the N1-substituent is ethyl (Claims 7 and 12), organizations pursuing imidazo[4,5-b]pyridine-based CNS-depressant or anti-inflammatory agents can use 1-ethyl-1H-imidazo[4,5-b]pyridine as a non-infringing starting point or as a key intermediate for designing around existing 1-methyl or broader alkyl claims [4].

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